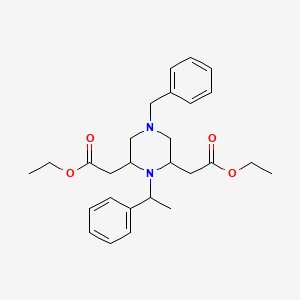
Diethyl 2,2'-(4-benzyl-1-(1-phenylethyl)piperazine-2,6-diyl)diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,2’-(4-benzyl-1-(1-phenylethyl)piperazine-2,6-diyl)diacetate is a complex organic compound with a unique structure that includes a piperazine ring substituted with benzyl and phenylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2’-(4-benzyl-1-(1-phenylethyl)piperazine-2,6-diyl)diacetate typically involves multi-step organic reactions. One common method includes the reaction of piperazine with benzyl chloride and 1-phenylethyl bromide under basic conditions to form the substituted piperazine. This intermediate is then reacted with diethyl oxalate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-(4-benzyl-1-(1-phenylethyl)piperazine-2,6-diyl)diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alkanes and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2,2’-(4-benzyl-1-(1-phenylethyl)piperazine-2,6-diyl)diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl 2,2’-(4-benzyl-1-(1-phenylethyl)piperazine-2,6-diyl)diacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,2’-(piperazine-1,4-diyl)bis(2-oxoacetate)
- Diethyl (2-(4-Phenyl-1H-1,2,3-triazol-1-yl)benzyl) Phosphate
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]
Uniqueness
Diethyl 2,2’-(4-benzyl-1-(1-phenylethyl)piperazine-2,6-diyl)diacetate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C27H36N2O4 |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
ethyl 2-[4-benzyl-6-(2-ethoxy-2-oxoethyl)-1-(1-phenylethyl)piperazin-2-yl]acetate |
InChI |
InChI=1S/C27H36N2O4/c1-4-32-26(30)16-24-19-28(18-22-12-8-6-9-13-22)20-25(17-27(31)33-5-2)29(24)21(3)23-14-10-7-11-15-23/h6-15,21,24-25H,4-5,16-20H2,1-3H3 |
InChI Key |
ASQZRWZUGVODSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CN(CC(N1C(C)C2=CC=CC=C2)CC(=O)OCC)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















